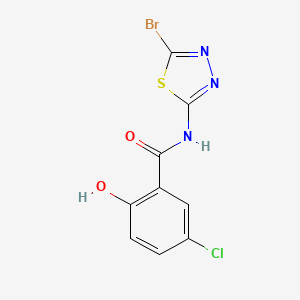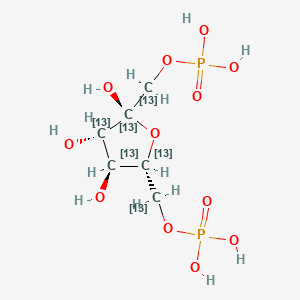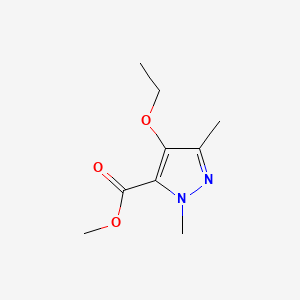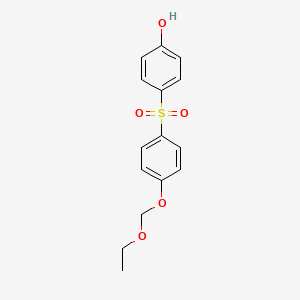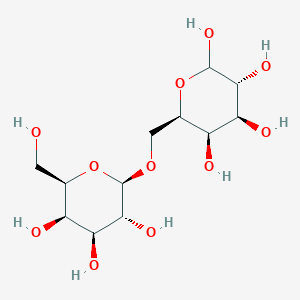
6-O-beta-D-galactopyranosyl-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-β-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a β-1,6-glycosidic bond. This compound is often used in biochemical research, particularly in studies involving carbohydrate-binding proteins and immunoglobulins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-β-D-Galactopyranosyl-D-galactose typically involves the glycosylation of a galactose derivative. One common method is the fusion of penta-O-acetyl-β-D-galactopyranose with benzyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside in the presence of a catalytic amount of toluene-p-sulphonic acid. The product is then deacetylated and hydrogenated to yield the desired disaccharide .
Industrial Production Methods
Industrial production of 6-O-β-D-Galactopyranosyl-D-galactose can involve enzymatic synthesis using β-galactosidase. This enzyme catalyzes the transfer of a galactopyranosyl residue from lactose to another galactose molecule, forming the β-1,6 linkage. The enzyme can be immobilized on a solid support to enhance its reusability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-β-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
6-O-β-D-Galactopyranosyl-D-galactose is widely used in scientific research due to its unique structure and properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in binding studies of immunoglobulins specific for β-D-(1→6)-linked D-galactopyranans.
Industry: It is used in the production of prebiotic oligosaccharides and functional foods.
Wirkmechanismus
The mechanism of action of 6-O-β-D-Galactopyranosyl-D-galactose involves its interaction with specific carbohydrate-binding proteins, such as lectins and antibodies. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used as a prebiotic and laxative.
Galacto-oligosaccharides (GOS): Prebiotic carbohydrates derived from lactose.
Uniqueness
6-O-β-D-Galactopyranosyl-D-galactose is unique due to its specific β-1,6 linkage between two galactose molecules, which is less common compared to other disaccharides like lactose (β-1,4 linkage) and sucrose (α-1,2 linkage). This unique structure makes it particularly useful in studies involving β-1,6-linked polysaccharides and their biological functions .
Eigenschaften
CAS-Nummer |
3031-35-4 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI-Schlüssel |
DLRVVLDZNNYCBX-JZSVMVJISA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


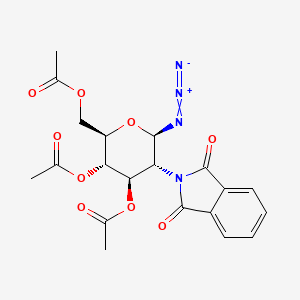
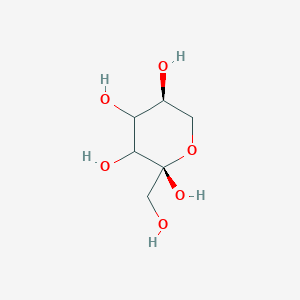
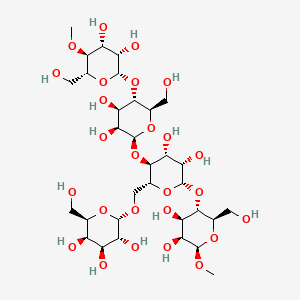
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
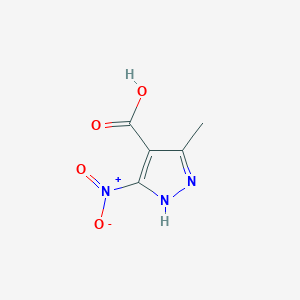

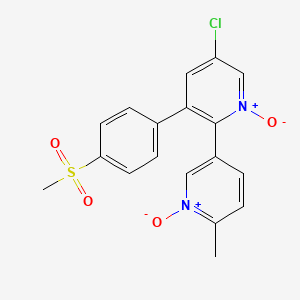
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
